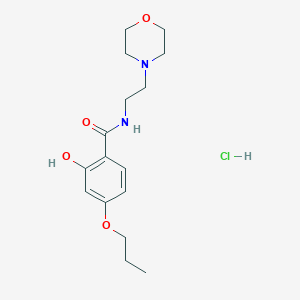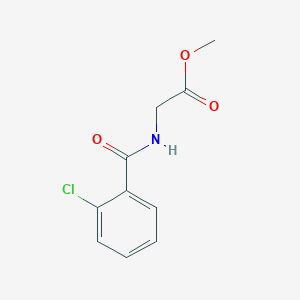![molecular formula C15H12ClFN2O2 B3861433 2-(3-chlorophenoxy)-N'-[(Z)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B3861433.png)
2-(3-chlorophenoxy)-N'-[(Z)-(4-fluorophenyl)methylidene]acetohydrazide
Overview
Description
2-(3-chlorophenoxy)-N’-[(Z)-(4-fluorophenyl)methylidene]acetohydrazide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenoxy)-N’-[(Z)-(4-fluorophenyl)methylidene]acetohydrazide typically involves the following steps:
Formation of 3-chlorophenoxyacetic acid: This is achieved by reacting 3-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Conversion to hydrazide: The 3-chlorophenoxyacetic acid is then converted to its hydrazide form by reacting with hydrazine hydrate.
Condensation reaction: The final step involves the condensation of the hydrazide with 4-fluorobenzaldehyde under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. Solvent extraction and recrystallization are commonly used for purification.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenoxy)-N’-[(Z)-(4-fluorophenyl)methylidene]acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine group.
Substitution: The chlorophenoxy and fluorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy and phenyl derivatives.
Scientific Research Applications
2-(3-chlorophenoxy)-N’-[(Z)-(4-fluorophenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenoxy)-N’-[(Z)-(4-fluorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is known to interfere with cellular signaling and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)propionic acid
- 4-bromo-2-(2-((3-chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate
- 2-methyl-4-chlorophenoxyacetic acid
Uniqueness
2-(3-chlorophenoxy)-N’-[(Z)-(4-fluorophenyl)methylidene]acetohydrazide is unique due to its specific combination of chlorophenoxy and fluorophenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(3-chlorophenoxy)-N-[(Z)-(4-fluorophenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O2/c16-12-2-1-3-14(8-12)21-10-15(20)19-18-9-11-4-6-13(17)7-5-11/h1-9H,10H2,(H,19,20)/b18-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFBMOZIJNWETJ-NVMNQCDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCC(=O)NN=CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)OCC(=O)N/N=C\C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3,5-dimethoxyphenyl)methyl]-3,5-dimethylaniline](/img/structure/B3861350.png)
![4-[(E)-({2-[(2-METHYLPROPYL)CARBAMOYL]ACETAMIDO}IMINO)METHYL]BENZOIC ACID](/img/structure/B3861371.png)

![N'-[1-(2-furyl)ethylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B3861386.png)
![(4Z)-2-benzyl-4-[(4-methoxyphenyl)methylidene]-5-methylpyrazol-3-one](/img/structure/B3861393.png)
![2-hydroxy-N-[(Z)-(5-methylfuran-2-yl)methylideneamino]-2,2-diphenylacetamide](/img/structure/B3861402.png)
![ethyl (Z)-3-ethoxy-2-[(4-methylphenyl)carbamoyl]prop-2-enoate](/img/structure/B3861405.png)

![N-(3,4-dimethylphenyl)-2-oxo-2-{(2E)-2-[3-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}acetamide](/img/structure/B3861418.png)


![3-(9H-carbazol-9-yl)-N'-[(E)-phenylmethylidene]propanehydrazide](/img/structure/B3861447.png)
![5-[3-(Aminomethyl)pyrrolidin-1-yl]-2-(2-ethylsulfanylethyl)pyridazin-3-one](/img/structure/B3861451.png)
![N'-(bicyclo[2.2.1]hept-2-ylmethylene)-2-phenylcyclopropanecarbohydrazide](/img/structure/B3861459.png)
